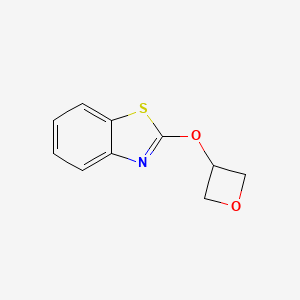

2-(Oxetan-3-yloxy)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

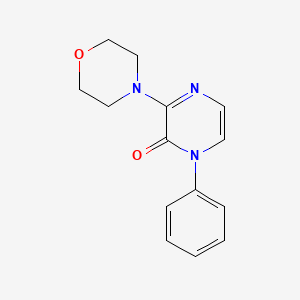

Oxetanes are a class of organic compounds that contain a four-membered heterocyclic ring. The oxetane ring is composed of three carbon atoms and one oxygen atom . Oxetanes are used in a variety of applications, including as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .

Synthesis Analysis

Oxetanes can be synthesized through a variety of methods. One common method involves the ring-opening reaction of epoxides with carboxylic acids . This reaction provides a convenient synthetic approach to 1,2-diol monoesters .Molecular Structure Analysis

The oxetane ring is a four-membered ring composed of three carbon atoms and one oxygen atom . The presence of the oxygen atom in the ring introduces polarity to the molecule, making oxetanes more hydrophilic compared to other cyclic and acyclic frameworks .Chemical Reactions Analysis

Oxetanes can undergo a variety of chemical reactions. For instance, they can participate in ring-opening reactions under the action of various nucleophiles . They can also undergo bromination and epoxidation reactions .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on carbon steel in acidic environments. For instance, Hu et al. (2016) synthesized two benzothiazole derivatives and demonstrated their high efficiency in protecting steel against corrosion in a 1 M HCl solution. These inhibitors offer stability and can be adsorbed onto metal surfaces by both physical and chemical means, showcasing the utility of benzothiazole structures in corrosion protection applications Hu et al., 2016.

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been a significant focus of research. Bradshaw et al. (2002) discussed novel 2-(4-aminophenyl)benzothiazoles with selective, potent antitumor properties, highlighting their mechanism of action, which includes induction and biotransformation by cytochrome P450 1A1 to active metabolites. These compounds exhibit potent antitumor activities in vitro and in vivo, suggesting their potential as therapeutic agents in cancer treatment Bradshaw et al., 2002.

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Rajeeva et al. (2009) synthesized new 2-substituted benzothiazole derivatives and evaluated their antimicrobial activity, demonstrating that these compounds could effectively inhibit the growth of various microbes. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents Rajeeva et al., 2009.

Photodynamic Therapy and Molecular Imaging

Benzothiazole derivatives have applications in photodynamic therapy and molecular imaging, where their photophysical properties are exploited for therapeutic and diagnostic purposes. For example, Shavaleev et al. (2009) described the synthesis of benzothiazole-based ligands that form complexes with lanthanides, exhibiting luminescence in the near-infrared range. These complexes could potentially be used in photodynamic therapy and as imaging agents in biomedical applications Shavaleev et al., 2009.

Future Directions

Mechanism of Action

Target of Action

Oxetane derivatives have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs that have progressed to different phases of clinical trials .

Mode of Action

The oxetane ring serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group . This suggests that the compound might interact with its targets by mimicking the carboxylic acid functional group, thereby influencing the biochemical pathways in which these targets are involved.

Biochemical Pathways

Oxetane-containing compounds have shown promise in inhibiting eicosanoid biosynthesis in vitro . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid. They play crucial roles in various biological functions, including immune responses and inflammation.

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral . It reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could influence the bioavailability of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Result of Action

niger . They also showed excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv .

properties

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJIBRZGFWUXGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)